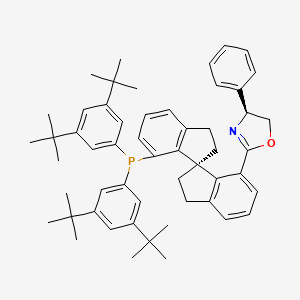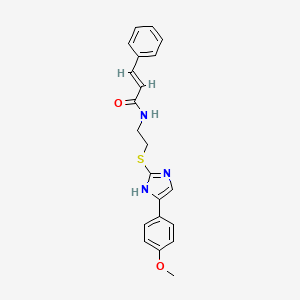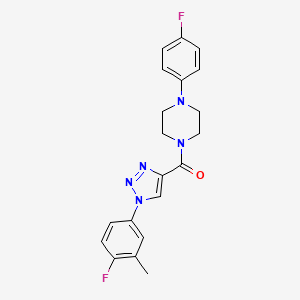
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19F2N5O and its molecular weight is 383.403. The purity is usually 95%.
BenchChem offers high-quality (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Compounds with triazole rings have been studied for their antiviral properties. The presence of a triazole ring in this compound suggests it could be explored for antiviral activity against targets like HIV-1, as similar structures have been used in molecular docking studies for anti-HIV drugs .
Plant Biology
The indole moiety is structurally similar to plant hormones like indole-3-acetic acid, which is involved in plant growth and development. Derivatives of indole have been used to study various aspects of plant biology .
Enzyme Inhibition Studies
The specific structure of this compound suggests it could fit into the active sites of certain enzymes, potentially inhibiting their activity. This could be useful in studying enzyme mechanisms or developing enzyme inhibitors as drugs.
A brief review of the biological potential of indole derivatives Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3 … A review on ‘triazoles’: their chemistry, synthesis and …
properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O/c1-14-12-17(6-7-18(14)22)27-13-19(23-24-27)20(28)26-10-8-25(9-11-26)16-4-2-15(21)3-5-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMFOJHLIFYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)
![1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2936365.png)
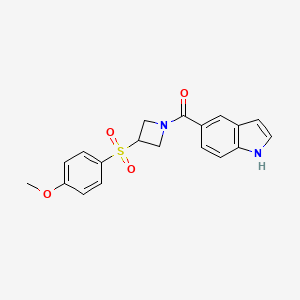
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2936370.png)
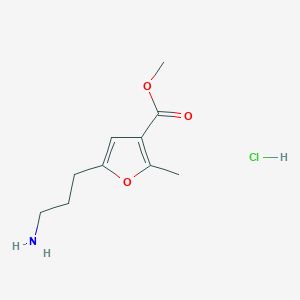
![N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2936374.png)
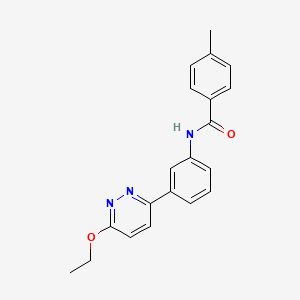
![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2936378.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2936379.png)
![ethyl 2-[(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2936380.png)
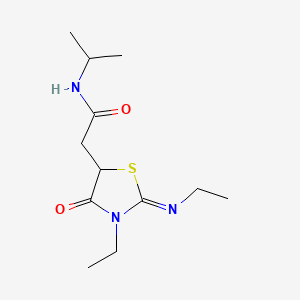
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)
